N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide

Anthelmintic Benzimidazole Chlorophenoxy

Researchers expanding 2-furylbenzimidazole screening libraries face a gap: published SAR data focus on para-substituted benzyl analogs, leaving ortho-chlorophenoxy regioisomers unexplored. CAS 919973-12-9 fills this gap as the only catalogued benzimidazole-furylcarboxamide bearing an N1-(3-(2-chlorophenoxy)propyl) substituent. • Enables systematic linker-length SAR when paired with methyl (CAS 920116-08-1) and butyl (CAS 919972-59-1) homologs for parallel screening. • Ortho-chloro configuration offers differentiated steric & electronic profile vs. para-chloro analogs for competitive displacement assays and CETSA target engagement mapping. • Supported by class-level anti-angiogenic precedent: 2-furylbenzimidazoles achieve 86-98% VEGF inhibition and MCF-7 IC50 values of 6.98-22.40 µg/mL. Supplied at ≥95% purity for VEGFR2 inhibitor screening, anthelmintic phenotypic assays, and chemical biology probe development.

Molecular Formula C23H22ClN3O3
Molecular Weight 423.9g/mol
CAS No. 919973-12-9
Cat. No. B353247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
CAS919973-12-9
Molecular FormulaC23H22ClN3O3
Molecular Weight423.9g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl)NC(=O)C4=CC=CO4
InChIInChI=1S/C23H22ClN3O3/c1-16(25-23(28)21-12-6-14-30-21)22-26-18-9-3-4-10-19(18)27(22)13-7-15-29-20-11-5-2-8-17(20)24/h2-6,8-12,14,16H,7,13,15H2,1H3,(H,25,28)
InChIKeyZWXLXRQQWTWGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide (CAS 919973-12-9) is a fully synthetic small molecule (C23H22ClN3O3, MW 423.9 g/mol) belonging to the N-substituted benzimidazole-2-carboxamide class. It integrates three pharmacophoric modules: a 1-[3-(2-chlorophenoxy)propyl] substituent on the benzimidazole N1, an ethyl linker at the C2 position, and a terminal 2-furylcarboxamide capping group. This precise substitution pattern distinguishes it from all other benzimidazole-furylcarboxamide analogs catalogued in public chemical registries. No regulatory or pharmacopoeial monograph currently covers this compound .

1 Unique N1-(3-(2-chlorophenoxy)propyl) benzimidazole-furylcarboxamide scaffold
2 Ortho-chlorophenoxy substitution differentiates from common para-substituted analogs
3 Three-carbon propyl linker provides distinct topological niche vs. butyl/methyl homologs

Why Generic Substitution Fails for CAS 919973-12-9


Within the benzimidazole-2-carboxamide chemotype, even minor structural alterations at the N1 substituent, C2 linker length, or terminal carboxamide moiety produce quantitatively divergent biological profiles that preclude interchangeable use. The N1-(3-(2-chlorophenoxy)propyl) substitution pattern imparts a unique combination of steric bulk, lipophilicity, and hydrogen-bond-acceptor character (via the ether oxygen and 2-chloro substituent) that is absent in analogs bearing simple alkyl, benzyl, or isosteric heteroaryl N1 groups . Published SAR data on closely related 2-furylbenzimidazole series demonstrate that anti-angiogenic potency (VEGF inhibition), cytotoxic IC50 values against MCF-7 cells, and VEGFR2 kinase binding affinity vary substantially with N1 substitution identity . A 4-chlorophenylmethyl analog, for instance, exhibits an MCF-7 IC50 of 12 µM , while a 4-fluorophenylmethyl congener reports low-micromolar potency in the same assay context . Because the target compound incorporates an ortho-chlorophenoxypropyl chain rather than a para-substituted benzyl group, its logP, molecular shape, and target engagement profile are predicted to diverge meaningfully from these benchmarks, making generic substitution scientifically unreliable without direct comparative data.

Linker length mismatch Propyl spacer vs. butyl or methyl homologs may shift target engagement and ADME properties.
Ortho vs. para chloro substitution Ortho-chlorophenoxy group alters steric/electronic environment; para-substituted analog data may not transfer.
Class-level SAR limitation Bioactivity inferred from related 2-furylbenzimidazoles; target-specific quantitative data are absent.

Differentiation Evidence for CAS 919973-12-9


Anthelmintic Potency: Chlorophenoxybenzimidazole vs Albendazole

In a head-to-head phenotypic screen, a 2-substituted benzimidazole derivative bearing a p-chlorophenoxy moiety achieved mortality and paralysis times statistically equipotent to the gold-standard anthelmintic albendazole at 0.2% w/v [1]. Specifically, the p-chlorophenoxy compound produced a mortality time of 5.7 ± 0.4 min and paralysis time of 3.1 ± 0.3 min, compared to albendazole's 5.4 ± 0.1 min and 2.8 ± 0.2 min [1]. This demonstrates that chlorophenoxy-substituted benzimidazoles can achieve reference-standard efficacy. Because the target compound (CAS 919973-12-9) embeds an ortho-chlorophenoxypropyl chain at N1, it represents a structurally non-identical but pharmacophorically related extension of this active class. Quantitative anthelmintic data for the specific target compound are not available in the public domain; the comparison is a class-level inference [1].

Anthelmintic Potency
Class-level inference
p-Cl-phenoxy analogMortality 5.7±0.4 min
AlbendazoleMortality 5.4±0.1 min
Target compoundNo data
Supports anthelmintic screening context; target-specific data absent.
Pheretima posthuma assay at 0.2% w/v
Anthelmintic Benzimidazole Chlorophenoxy

Anti-Angiogenic Activity of 2-Furylbenzimidazoles

A series of 2-furylbenzimidazoles was evaluated for VEGF inhibition and cytotoxicity in the MCF-7 breast cancer cell line [1]. Across the series, VEGF inhibition ranged from 86–98%, and cytotoxicity IC50 values spanned 6.98–22.40 µg/mL, with tamoxifen as reference (IC50 8.00 µg/mL, % inhibition = 98%) [1]. These quantitative ranges establish the anti-angiogenic potential of the 2-furylbenzimidazole chemotype. The target compound (CAS 919973-12-9) retains the 2-furylcarboxamide motif critical for VEGFR2 engagement but differs by bearing an N1-(3-(2-chlorophenoxy)propyl) chain absent from the characterized series. Anti-angiogenic or cytotoxic data specific to the target compound are not reported in any peer-reviewed source; the comparison is a class-level inference [1].

Anti-angiogenic Activity
Class-level inference
IC50 range
6.98–22.40 µg/mL
VEGF inhibition 86–98%
Supports anti-angiogenic screening context; target data absent.
2-furylbenzimidazole series vs. tamoxifen (IC50 8.00 µg/mL)
Anti-angiogenic VEGFR2 2-Furylbenzimidazole

Linker Length Differentiation: Propyl, Butyl, and Methyl Spacers

Among the closest catalogued structural analogs, the N1-(3-(2-chlorophenoxy)propyl) chain of CAS 919973-12-9 (three-carbon spacer) differentiates it from the butyl-linked analog CAS 919972-59-1 (N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide, MW 437.92) and the methyl-linked analog CAS 920116-08-1 (N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide, MW 409.9) . The target compound's three-carbon propyl spacer positions the 2-chlorophenoxy moiety at a distinct distance from the benzimidazole core, altering the spatial relationship between the chlorophenyl ring and the furylcarboxamide pharmacophore. While no head-to-head biological comparison data exist for these three compounds, medicinal chemistry precedent establishes that one-methylene homologation in linker chains can shift target selectivity, cell permeability, and metabolic stability. The three-carbon spacer occupies a distinct topological niche not replicated by the butyl or methyl variants .

Linker Length Diff.
Supporting evidence
Target (propyl C3)MW 423.9
Butyl analogMW 437.92
Methyl variantMW 409.9
Propyl spacer occupies a unique topological niche.
No biological comparison available
Linker optimization Benzimidazole Propyl spacer

Ortho vs Para Chlorophenoxy Substitution

The target compound uniquely incorporates an ortho-chlorophenoxy moiety at the terminus of its N1-propyl chain, whereas most commercially catalogued analogs bearing a chlorophenoxy group utilize the para-isomer . In a related benzimidazole anthelmintic series, the para-chlorophenoxy derivative was identified as the most active compound, achieving mortality and paralysis times equipotent to albendazole [1]. The ortho-chloro substitution present in CAS 919973-12-9 introduces a sterically constrained and electronically differentiated environment: the chlorine atom at the ortho position can engage in intramolecular interactions with the ether oxygen and alter the conformational preference of the phenoxypropyl chain . No direct ortho-vs.-para comparative biological data exist for the benzimidazole-furylcarboxamide subclass. However, ortho-substitution effects on target binding and pharmacokinetics are well-precedented across medicinal chemistry, and the target compound's regioisomeric identity constitutes a structural differentiation axis not addressable by para-substituted alternatives [1].

Ortho vs Para Cl
Supporting evidence
Ortho (2-chlorophenoxy) substitution
Majority of catalogued analogs: para-substituted
Alters conformational and electronic profile vs. para analogs.
No direct ortho-vs-para biological data
Regioisomer Ortho-chloro SAR

Primary Pharmacological Data Gap Advisory

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major chemical supplier technical datasheets (excluding prohibited vendor sites) returned zero peer-reviewed publications, zero patent filings, and zero curated bioactivity database entries containing quantitative pharmacological, pharmacokinetic, or toxicological data for CAS 919973-12-9 [1][2][3]. No IC50 value, Ki, EC50, MIC, selectivity index, solubility measurement, logP determination, metabolic stability half-life, or in vivo efficacy endpoint has been reported in any accessible primary source [1][2][3]. The compound appears exclusively on chemical vendor catalogues as an unscreened research chemical. Consequently, all differentiation claims in this guide rest on class-level inference from structurally related benzimidazole-furylcarboxamide analogs, and no direct head-to-head comparison data exist. Prospective users must commission de novo screening to establish target compound-specific potency, selectivity, and ADME parameters before any selection or procurement decision predicated on performance differentiation [1][2][3].

Pharmacological Data Gap
Supporting evidence
0 peer-reviewed publications
0 bioactivity records (PubChem, ChEMBL)
0 patent filings
Unscreened research chemical; requires de novo screening.
All differentiation based on class-level inference
Data gap Procurement caution Screening prerequisite

Application Scenarios for CAS 919973-12-9


De Novo Anti-Angiogenic Screening Probe

The established anti-angiogenic activity of the 2-furylbenzimidazole chemotype—with VEGF inhibition of 86–98% and MCF-7 cytotoxicity IC50 values of 6.98–22.40 µg/mL, comparable or superior to tamoxifen (IC50 8.00 µg/mL, 98% inhibition) [1]—supports deploying CAS 919973-12-9 as a novel N1-substituted probe in VEGFR2 inhibitor screening cascades. Its ortho-chlorophenoxypropyl N1 substituent represents a topology not yet characterized in published anti-angiogenic SAR, offering an opportunity to explore linker length and chloro-regioisomer effects on VEGFR2 binding affinity and selectivity. Procurement is indicated for laboratories seeking to expand the chemical diversity of their 2-furylbenzimidazole screening library beyond the para-substituted benzyl analogs that dominate the published literature [1].

Anthelmintic Lead Optimization with Ortho-Chlorophenoxy Variant

The demonstration that a para-chlorophenoxy-substituted benzimidazole achieves anthelmintic potency statistically equipotent to albendazole (mortality 5.7 vs. 5.4 min, paralysis 3.1 vs. 2.8 min at 0.2% w/v) [1] provides a class-level precedent for evaluating CAS 919973-12-9 in phenotypic anthelmintic assays. The target compound's ortho-chlorophenoxy configuration and extended propyl linker could modulate target engagement at β-tubulin or alternative anthelmintic targets, potentially yielding differentiated spectrum or resistance profiles. Its distinct substitution pattern makes it a rational procurement choice for anthelmintic discovery groups seeking to expand beyond the established benzimidazole carbamate scaffold [1].

Chemical Biology Probe for Ortho vs Para SAR

As one of very few catalogued benzimidazole-furylcarboxamides bearing an ortho-chlorophenoxy moiety, CAS 919973-12-9 serves as a unique regioisomeric probe. The ortho-chloro substituent alters both the conformational landscape of the phenoxypropyl chain and the electronic properties of the terminal aromatic ring relative to the more common para-chloro analogs [1]. Procurement is indicated for chemical biology groups conducting competitive displacement assays, photoaffinity labeling, or cellular thermal shift assays (CETSA) where regioisomeric probe pairs (ortho- vs. para-chloro) can help map the steric and electronic requirements of the target binding pocket [1]. When paired with its para-substituted counterparts, this compound enables systematic interrogation of chlorine-position effects on protein target engagement [2].

Linker-Length SAR: Propyl Spacer Optimization

The target compound occupies a unique linker-length niche with its three-carbon propyl spacer between the benzimidazole N1 and the 2-chlorophenoxy group, distinct from the butyl analog (CAS 919972-59-1, 4-carbon) and the C2-methyl-linked variant (CAS 920116-08-1) [1][2]. Medicinal chemistry teams pursuing linker optimization SAR can procure this compound alongside its closest homologs to generate a systematic linker-length series (methyl, propyl, butyl) for parallel screening. This enables correlation of spacer length with potency, selectivity, metabolic stability, and permeability—a standard lead optimization workflow for which the target compound provides an essential, non-redundant data point [1][2].

Application
Selection Property
Validation Focus
Anti-angiogenic screening probe
Novel N1-(3-(2-chlorophenoxy)propyl) substitution vs. published para-substituted benzyl analogs
VEGFR2 inhibition and MCF-7 cytotoxicity assay context
Anthelmintic lead optimization
Ortho-chlorophenoxy configuration and propyl linker for phenotypic anthelmintic screening
In vitro anthelmintic assay context (e.g., Pheretima posthuma motility)
Ortho vs. para SAR probe
Regioisomeric ortho-chlorophenoxy probe for target engagement mapping
Competitive displacement or CETSA assay context
Linker-length SAR series
Propyl spacer complements butyl and methyl homologs for systematic SAR
Parallel screening for potency, selectivity, permeability
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